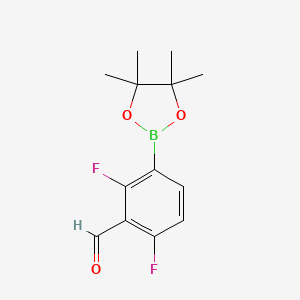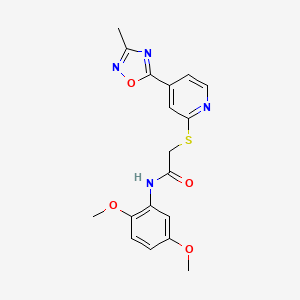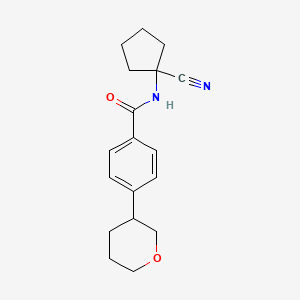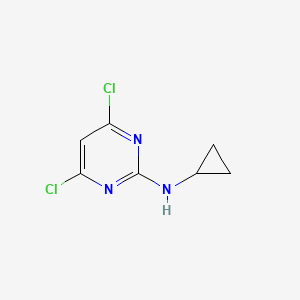
(E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate is a complex organic compound that features a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a hydrazono group and an oxobutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate typically involves a multi-step process. One common approach is to start with the preparation of the hydrazono intermediate, which is then reacted with the appropriate sulfonyl chloride to introduce the morpholinosulfonyl group. The final step involves the esterification of the oxobutanoate moiety.
Preparation of Hydrazono Intermediate: The hydrazono intermediate can be synthesized by reacting a phenylhydrazine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Morpholinosulfonyl Group: The hydrazono intermediate is then treated with morpholinosulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonylated product.
Esterification: The final step involves the esterification of the oxobutanoate moiety using methanol and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its hydrazono group can form stable complexes with metal ions, which can be utilized in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for material science applications.
Wirkmechanismus
The mechanism of action of (E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholinosulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxopropanoate
- (E)-ethyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate
- (E)-methyl 2-(2-(3-(piperidinosulfonyl)phenyl)hydrazono)-3-oxobutanoate
Uniqueness
(E)-methyl 2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-3-oxobutanoate is unique due to the presence of the morpholinosulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it distinct from similar compounds with different sulfonyl groups.
Eigenschaften
IUPAC Name |
methyl (Z)-3-hydroxy-2-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6S/c1-11(19)14(15(20)23-2)17-16-12-4-3-5-13(10-12)25(21,22)18-6-8-24-9-7-18/h3-5,10,19H,6-9H2,1-2H3/b14-11-,17-16? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZSFAOOBVXCRS-NRJQLOSLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)N=NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)OC)/N=NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2623815.png)





![4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde](/img/structure/B2623823.png)
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine](/img/structure/B2623825.png)
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2623826.png)
![2-acetamido-2-[(4-methoxyphenyl)carbamoyl]acetic Acid](/img/structure/B2623828.png)
![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2623830.png)
![Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate](/img/structure/B2623831.png)
